molecular formula C10H15NO2S B7868716 N-Ethylbenzeneethanesulfonamide CAS No. 95339-75-6

N-Ethylbenzeneethanesulfonamide

Cat. No.: B7868716
CAS No.: 95339-75-6
M. Wt: 213.30 g/mol
InChI Key: DRJFZPVJQQGFQV-UHFFFAOYSA-N
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Description

N-Ethylbenzeneethanesulfonamide is an organic compound with the chemical formula C10H15NO2S. It is a white crystalline solid that is soluble in ethanol but poorly soluble in water and ether. This compound is used in various applications, including as a plasticizer for polyamide and cellulose resins, and in organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethylbenzeneethanesulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of ethylbenzeneethanethiol with an amine in the presence of an oxidizing agent. The reaction conditions typically include a solvent such as ethanol and a catalyst to facilitate the reaction .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial production to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N-Ethylbenzeneethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethylbenzeneethanesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized as a plasticizer in the production of polyamide and cellulose resins

Mechanism of Action

The mechanism of action of N-Ethylbenzeneethanesulfonamide involves its interaction with specific molecular targets. For example, in biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include the inhibition of carbonic anhydrase and other sulfonamide-sensitive enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N-Methylbenzeneethanesulfonamide
  • N-Propylbenzeneethanesulfonamide
  • N-Butylbenzeneethanesulfonamide

Uniqueness

N-Ethylbenzeneethanesulfonamide is unique due to its specific ethyl group, which imparts distinct physical and chemical properties compared to its methyl, propyl, and butyl analogs. These differences can affect solubility, reactivity, and biological activity, making this compound particularly suitable for certain applications .

Properties

IUPAC Name

N-ethyl-2-phenylethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-2-11-14(12,13)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJFZPVJQQGFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)CCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201304033
Record name N-Ethylbenzeneethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95339-75-6
Record name N-Ethylbenzeneethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95339-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethylbenzeneethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201304033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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